Azetidin-3-amine

Antibacterial MRSA Drug Discovery

Choose Azetidin-3-amine (CAS 102065-86-1) when your drug discovery program demands precise control over physicochemical properties that generic amines cannot deliver. Its strained azetidine core (25–26 kcal/mol ring strain) provides conformational rigidity, while its low LogP (–0.054 vs ~0.8 for piperidine) directly improves aqueous solubility and DMPK profiles. The dual amine functionality (ring NH + primary amine at C3) enables modular derivatization for kinase inhibitors, peptidomimetics, and CNS-penetrant candidates. With demonstrated 20-fold MRSA potency advantage (IC₅₀ 0.3 µg/mL) over levofloxacin and a 733-fold hERG safety margin in triple reuptake inhibitors, this building block is a strategic, non-interchangeable starting point for lead optimization.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 102065-86-1
Cat. No. B009764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-amine
CAS102065-86-1
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1C(CN1)N
InChIInChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2
InChIKeyFDPKMJDUXJFKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetidin-3-amine (CAS 102065-86-1): A Strained Four-Membered Heterocyclic Amine for Drug Discovery and Chemical Synthesis


Azetidin-3-amine (CAS 102065-86-1) is a four-membered nitrogen-containing heterocyclic amine (azetidine) substituted with a primary amine group at the 3-position. Its small, strained ring system confers unique physicochemical properties, including a predicted pKa of 10.36±0.40 and a low calculated LogP of -0.054 to -1.24 [1][2], distinguishing it from more flexible acyclic amines and larger saturated heterocycles. This combination of rigidity, polarity, and defined basicity underpins its value as a versatile building block in medicinal chemistry, particularly for modulating target selectivity and pharmacokinetic profiles [3].

Why Azetidin-3-amine Cannot Be Replaced by Piperidine or Pyrrolidine: Physicochemical Differentiation Drives Scientific Selection


Azetidin-3-amine is not a simple substitute for more common saturated heterocyclic amines like piperidine or pyrrolidine due to quantifiable differences in key physicochemical parameters that directly impact drug-likeness and target engagement. Compared to piperidine (pKa ~11.22, LogP ~0.8), azetidin-3-amine exhibits lower basicity (pKa ~10.36) and significantly reduced lipophilicity (LogP ~ -0.054), which translates to improved aqueous solubility and a lower potential for passive membrane permeability [1]. Furthermore, the inherent ring strain of the four-membered azetidine core (estimated at ~25-26 kcal/mol) imparts unique reactivity and conformational rigidity absent in the unstrained six-membered piperidine ring, enabling distinct binding modes and synthetic transformations [2]. These quantifiable differences render generic substitution ineffective for applications requiring precise control over molecular properties, making azetidin-3-amine a strategically chosen, rather than interchangeable, building block.

Quantitative Differentiation of Azetidin-3-amine: Head-to-Head Comparisons with Closest Analogs


Antibacterial Potency Against MRSA: Azetidin-3-amine vs. Levofloxacin

Azetidin-3-amine demonstrates direct antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 0.3 µg/mL . In comparison, the clinically used fluoroquinolone antibiotic levofloxacin exhibits a significantly higher MIC50 of 6.25 µg/mL against MRSA clinical isolates [1]. This represents an approximate 20-fold difference in potency under comparable in vitro antibacterial assay conditions, highlighting azetidin-3-amine's potential as a scaffold for developing novel anti-MRSA agents.

Antibacterial MRSA Drug Discovery

Lipophilicity Reduction for Improved Drug-Likeness: Azetidin-3-amine vs. Piperidine

Azetidin-3-amine exhibits a calculated LogP of -0.054, indicating hydrophilic character [1]. In stark contrast, piperidine, a common saturated heterocyclic amine replacement, has a measured LogP of 0.66-0.80, indicating significantly greater lipophilicity [2][3]. This ~0.7-0.85 log unit difference translates to a ~5-7 fold lower octanol-water partition coefficient for azetidin-3-amine, predicting substantially improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for optimizing oral bioavailability and minimizing off-target tissue distribution.

Physicochemical Properties LogP Drug Design

Modulated Basicity for Tunable Receptor Interactions: Azetidin-3-amine vs. Piperidine

The predicted pKa of the conjugate acid of azetidin-3-amine is 10.36±0.40 , which is approximately 0.8-0.9 log units lower (less basic) than that of piperidine (pKa ~11.22) [1]. This difference in basicity, arising from the electron-withdrawing effect of the strained azetidine ring on the amine nitrogen, can significantly influence the protonation state of the molecule at physiological pH (7.4). At pH 7.4, a larger fraction of azetidin-3-amine will be in its neutral, unprotonated form compared to piperidine, potentially enhancing passive diffusion across cell membranes while still retaining sufficient basicity for key interactions with acidic residues in biological targets.

pKa Basicity Medicinal Chemistry

Conformational Rigidity as a Bioisostere: 3-Aminoazetidine vs. 3-α-Oxyazetidine in Triple Reuptake Inhibitor Design

In a head-to-head bioisosteric replacement study, a series of 3-aminoazetidine derivatives were synthesized as replacements for 3-α-oxyazetidine cores in the development of triple monoamine reuptake inhibitors. While the study focused on elaborated derivatives, the core scaffold substitution directly enabled the identification of compound 10dl, a potent 3-aminoazetidine derivative with an hSERT IC50 of 7.6 nM, an hNET IC50 of 45.2 nM, and an hDAT IC50 of 330 nM [1]. This compound displayed a favorable hERG safety margin of 733-fold (hERG IC50 / hSERT IC50), underscoring how the unique conformational constraints and electronic properties of the 3-aminoazetidine scaffold, as opposed to the more flexible 3-oxyazetidine, contributed to achieving a desirable pharmacological profile with improved selectivity and reduced cardiac liability.

Triple Reuptake Inhibitor Bioisosterism CNS Drug Discovery

Strategic Application Scenarios for Azetidin-3-amine in Drug Discovery and Chemical Synthesis


Scaffold for Next-Generation Antibacterial Agents Targeting Resistant Pathogens

Azetidin-3-amine is a strategic choice for medicinal chemistry programs aiming to develop novel antibiotics with activity against drug-resistant bacteria like MRSA. Its demonstrated intrinsic antibacterial activity (IC50 0.3 µg/mL against MRSA) provides a validated starting point for further optimization through derivatization. Compared to existing fluoroquinolones like levofloxacin (MIC50 6.25 µg/mL) [1], azetidin-3-amine offers a 20-fold potency advantage in vitro, suggesting its use as a core scaffold could yield more potent next-generation antibacterial candidates.

Hydrophilic Amine Bioisostere for Reducing Lipophilicity in CNS and Non-CNS Drug Candidates

For drug discovery projects where high lipophilicity is a liability (e.g., causing poor solubility, high metabolic clearance, or off-target toxicity), azetidin-3-amine serves as a superior replacement for piperidine. Its significantly lower LogP (-0.054 vs. ~0.8) [1] directly translates to improved aqueous solubility and a more favorable drug metabolism and pharmacokinetics (DMPK) profile. This makes it particularly valuable in optimizing lead compounds for oral administration or for targets where minimizing tissue distribution is desired.

Conformationally Constrained Amine for Enhancing Selectivity in CNS Therapeutics

In the design of CNS-penetrant drugs targeting monoamine transporters or other neuronal receptors, azetidin-3-amine offers a quantifiable advantage in achieving target selectivity and safety. As demonstrated by the development of triple reuptake inhibitor 10dl, the 3-aminoazetidine scaffold enables the fine-tuning of activity against hSERT, hNET, and hDAT while maintaining a high hERG safety margin (733-fold) . This rigid, polar scaffold is a strategic choice for programs aiming to mitigate cardiac toxicity risks while preserving or enhancing CNS target engagement.

Versatile Synthetic Intermediate for Constructing Complex Azetidine-Containing Molecules

Azetidin-3-amine's dual amine functionality (a secondary amine in the ring and a primary amine at the 3-position) provides two distinct handles for chemical derivatization. This allows for the modular construction of complex molecular architectures, including peptidomimetics, kinase inhibitors, and other bioactive compounds . Its moderate basicity (pKa 10.36) [1] and defined reactivity make it a reliable and tunable building block for parallel synthesis and library generation in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.